Tert-butyl 5-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]indole-1-carboxylate
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Overview
Description
Tert-butyl 5-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]indole-1-carboxylate is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]indole-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the indole core, followed by the introduction of the piperidine moiety and the tert-butyl ester group. The reaction conditions often involve the use of strong bases, such as sodium hydride, and protecting groups to ensure selectivity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production. The use of high-throughput screening and process optimization techniques can further enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]indole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different functional groups.
Reduction: The piperidine moiety can be reduced to form secondary amines.
Substitution: The tert-butyl ester group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-2-carboxylic acid derivatives, while reduction can yield secondary amines.
Scientific Research Applications
Tert-butyl 5-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]indole-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: The compound is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of tert-butyl 5-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]indole-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can interact with aromatic residues in the active site of enzymes, while the piperidine moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- Tert-butyl 4-azidopiperidine-1-carboxylate
- 1-N-BOC-4-piperidineacetic acid
Uniqueness
Tert-butyl 5-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]indole-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butyl ester group enhances its stability, while the piperidine moiety provides additional sites for chemical modification and interaction with biological targets.
Properties
Molecular Formula |
C23H32N2O4 |
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Molecular Weight |
400.5 g/mol |
IUPAC Name |
tert-butyl 5-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]indole-1-carboxylate |
InChI |
InChI=1S/C23H32N2O4/c1-22(2,3)28-20(26)24-12-9-16(10-13-24)17-7-8-19-18(15-17)11-14-25(19)21(27)29-23(4,5)6/h7-8,11,14-16H,9-10,12-13H2,1-6H3 |
InChI Key |
AECNVGUDTCJEFM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC3=C(C=C2)N(C=C3)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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